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Compound of Interest

Compound Name: Roluperidone

Cat. No.: B1679516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, experimental protocols, and

methodologies employed in the Phase 3 clinical trials of roluperidone for the treatment of

negative symptoms in schizophrenia.

Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal Phase 3 clinical trial

of roluperidone (NCT03397134).[1][2][3]

Table 1: Dosage and Administration

Parameter Details

Drug Roluperidone (MIN-101)

Dosage Arms 32 mg/day, 64 mg/day, Placebo

Route of Administration Oral

Dosing Frequency Once daily

Treatment Duration
12-week double-blind, followed by a 40-week

open-label extension
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Table 2: Study Design and Patient Population

Parameter Details

Official Title

A Multicenter, Randomized, Double-Blind,

Parallel-Group, Placebo-Controlled,

Monotherapy, 12-Week Study to Evaluate the

Efficacy and Safety of 2 Fixed Doses of MIN-

101 in Adult Patients With Negative Symptoms

of Schizophrenia, Followed by a 40-Week

Open-Label Extension.[1]

Clinical Trial Identifier NCT03397134

Study Phase Phase 3

Number of Patients
515 patients were randomized, with 513

receiving treatment.[2][3]

Patient Allocation
1:1:1 ratio (Placebo: 32 mg roluperidone: 64 mg

roluperidone)

Geographic Locations United States, Europe, and Israel

Target Population
Adult patients with a diagnosis of schizophrenia

with moderate to severe negative symptoms.

Table 3: Primary and Key Secondary Endpoints
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Endpoint Measure Description

Primary

Change from baseline in the

Positive and Negative

Syndrome Scale (PANSS)

Marder Negative Symptoms

Factor Score (NSFS) at Week

12.[1][3][4]

The NSFS is a validated scale

to assess the negative

symptoms of schizophrenia.

Key Secondary

Change from baseline in the

Personal and Social

Performance (PSP) scale total

score at Week 12.[2][3][4]

The PSP scale measures

personal and social functioning

in four domains: socially useful

activities, personal and social

relationships, self-care, and

disturbing and aggressive

behaviors.[1]

Experimental Protocols
2.1. Patient Screening and Enrollment Protocol

Inclusion Criteria:

Diagnosis of schizophrenia for at least one year prior to screening.[1]

Stable positive and negative symptoms for the last 6 months as per the treating

psychiatrist.[1]

Outpatient status for at least 6 months prior to the trial.[1]

A score of > 20 on the PANSS negative subscore at both screening and baseline visits,

with less than a 4-point difference between the two visits.[1]

Must be an extensive metabolizer for cytochrome P450 (CYP2D6).[1]

A caregiver with daily contact of at least one hour is required.[1]

Exclusion Criteria:
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PANSS item score of > 4 on P4 (excitement/hyperactivity), P6

(suspiciousness/persecution), P7 (hostility), G8 (uncooperativeness), and G14 (poor

impulse control).[1]

Calgary Depression Scale for Schizophrenia (CDSS) total score > 6.[1]

A score of ≥ 2 on any two of items 1, 2, or 3, or a score of ≥ 3 on item 4 of the Barnes

Akathisia Rating Scale (BARS).[1]

Condition is a direct result of substance abuse or a general medical condition.[1]

History of serious suicidal behavior within the past year.[1]

2.2. Treatment Protocol

Washout Phase: All psychotropic medications were discontinued prior to randomization.[3]

Randomization: Eligible patients were randomized in a 1:1:1 ratio to receive either placebo,

32 mg/day roluperidone, or 64 mg/day roluperidone.

Double-Blind Treatment Phase (12 Weeks): Patients, investigators, and sponsor personnel

were blinded to the treatment allocation. Efficacy and safety were assessed at specified

intervals.

Open-Label Extension (40 Weeks): Patients completing the double-blind phase were eligible

to enter a 40-week open-label extension. Those on roluperidone continued their assigned

dose, while those on placebo were randomized to receive either 32 mg or 64 mg of

roluperidone.

2.3. Assessment Protocol

Primary Endpoint Assessment (PANSS NSFS): The PANSS is a 30-item scale used to

assess the severity of symptoms in schizophrenia. The NSFS is derived from specific items

of the PANSS. The assessment is conducted through a semi-structured clinical interview with

the patient and a review of reports from caregivers.[1][5][6] Ratings are typically based on a

"past week" reference period.[7]
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Key Secondary Endpoint Assessment (PSP): The PSP is a clinician-rated scale that

evaluates a patient's level of functioning in four key areas. The assessment is based on

information gathered from the patient and their caregiver.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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